molecular formula C28H23ClN2O3 B11046003 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-(4-chlorophenyl)furan-2-carboxamide

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-(4-chlorophenyl)furan-2-carboxamide

Cat. No.: B11046003
M. Wt: 470.9 g/mol
InChI Key: CEYAYONVCKZBFV-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-(4-chlorophenyl)furan-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring, a furan ring, and substituted phenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-(4-chlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the benzoxazole ring through the cyclization of appropriate precursors, followed by the introduction of the furan ring and the chlorophenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-(4-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-(4-chlorophenyl)furan-2-carboxamide has a wide range of scientific research applications, including:

    Biology: Its unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs and treatments for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-(4-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-naphthamide
  • N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-N-{[5-(2-chlorophenyl)-2-furyl]methylene}amine
  • N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide

Uniqueness

Compared to similar compounds, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-(4-chlorophenyl)furan-2-carboxamide stands out due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C28H23ClN2O3

Molecular Weight

470.9 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-(4-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C28H23ClN2O3/c1-28(2,3)19-8-4-18(5-9-19)27-31-22-16-21(12-13-24(22)34-27)30-26(32)25-15-14-23(33-25)17-6-10-20(29)11-7-17/h4-16H,1-3H3,(H,30,32)

InChI Key

CEYAYONVCKZBFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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